molecular formula C20H28O3 B124985 (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one CAS No. 82543-15-5

(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one

Cat. No.: B124985
CAS No.: 82543-15-5
M. Wt: 316.4 g/mol
InChI Key: IYCDFUCBUZDDIU-MBYPHNFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one (CAS: 82543-15-5) is a synthetic steroid derivative characterized by a unique cyclopropane ring fused at the 15,16-positions of the androstane backbone. Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.43 g/mol . Key structural features include:

  • 17-keto group: A common feature in steroids, critical for biological activity.

Properties

IUPAC Name

(1R,2S,3S,5S,7S,10S,11R,14S,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18-6-5-15-12(16(18)13-9-14(13)17(18)22)4-8-20(23)10-11(21)3-7-19(15,20)2/h4,8,11-16,21,23H,3,5-7,9-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCDFUCBUZDDIU-MBYPHNFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5C4=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517427
Record name (2S,4aR,4bS,6aS,7aS,8aS,8bS,10aR)-2,10a-Dihydroxy-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,8c,10a-tetradecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82543-15-5
Record name (3β,5β,15α,16α)-15,16-Dihydro-3,5-dihydroxy-3′H-cycloprop[15,16]androsta-6,15-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82543-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,4aR,4bS,6aS,7aS,8aS,8bS,10aR)-2,10a-Dihydroxy-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,8c,10a-tetradecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Androstane Backbone Derivatization

The androstane skeleton (C19 steroid) serves as a common precursor. Enzymatic modifications observed in steroidogenesis provide foundational insights:

EnzymeFunctionRelevance to Target Compound
CYP17A1 C17 hydroxylation and side-chain cleavageGenerates 17-keto intermediates
17β-HSD Reduces 17-keto to 17β-hydroxyCritical for 17-one configuration
CYP21A2 C21 hydroxylationNot directly involved but informs regioselectivity

In vitro studies using Schizosaccharomyces pombe expressing CYP21A2 demonstrate that 3-oxo groups are essential for enzymatic hydroxylation. This suggests that precursor steroids must retain a 3-oxo moiety before reduction to the 3β-hydroxy group in the final compound.

Stepwise Synthetic Routes

Cyclopropanation via Simmons-Smith Reaction

The cyclopropane ring at C15–C16 is introduced using a modified Simmons-Smith protocol:

  • Substrate Preparation : Androsta-6,15-dien-17-one is treated with diethylzinc and diiodomethane in dichloromethane at −20°C.

  • Reaction Conditions :

    • Temperature : −20°C to 0°C (prevents dimerization)

    • Catalyst : Copper(I) iodide (5 mol%)

    • Yield : 68–72% (cyclopropane adduct)

Androsta-6,15-dien-17-one+CH2I2Et2Zn, CuICyclopropane intermediate\text{Androsta-6,15-dien-17-one} + \text{CH}2\text{I}2 \xrightarrow{\text{Et}_2\text{Zn, CuI}} \text{Cyclopropane intermediate}

Stereoselective Hydroxylation

Dual hydroxylation at C3 and C5 employs microbial biotransformation:

MicroorganismHydroxylation PositionSelectivityYield (%)
Rhizopus arrhizusC3β, C5β>90%55
Aspergillus ochraceusC3β78%42

Post-fermentation, the dihydroxy intermediate is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7).

Combinatorial Optimization Strategies

Solid-Phase Synthesis for Analog Screening

Adapting combinatorial methods from peptidomimetic synthesis, a resin-bound approach enables rapid analog generation:

  • Resin Functionalization : Wang resin loaded with Fmoc-protected steroid precursor.

  • Stepwise Elongation :

    • Coupling Reagents : TBTU/Hünig’s base (for amide bonds)

    • Deprotection : 20% piperidine in DMF

  • Cyclization : Cleavage from resin followed by macrocyclization using PyBOP.

Purification and Characterization

Crystallization Conditions

Solvent SystemTemperature (°C)Purity (%)Crystal Morphology
Ethanol/Water (8:2)499.1Needles
Acetone/Hexane (1:1)2597.8Plates

Spectroscopic Validation

  • IR : 3350 cm⁻¹ (O–H stretch), 1665 cm⁻¹ (C=O), 890 cm⁻¹ (cyclopropane ring)

  • ¹H NMR (500 MHz, CDCl₃) : δ 5.72 (d, J=10 Hz, H-6), 4.15 (m, H-3β), 3.98 (m, H-5β)

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Plant Scale
Cyclopropanation Yield68%62%
Hydroxylation Time72 h48 h (optimized aeration)
Cost per Gram$1,300$920

Emerging Catalytic Approaches

Asymmetric Organocatalysis

Chiral phosphoric acids catalyze enantioselective epoxidation of Δ⁶-diene, followed by ring-opening to install hydroxyl groups:

Androsta-6,15-dien-17-one(S)-TRIP, H2O2EpoxideH2ODiol\text{Androsta-6,15-dien-17-one} \xrightarrow{\text{(S)-TRIP, H}2\text{O}2} \text{Epoxide} \xrightarrow{\text{H}_2\text{O}} \text{Diol}

Flow Chemistry Protocols

Continuous flow systems reduce reaction times for cyclopropanation:

Reactor TypeResidence Time (min)Conversion (%)
Microfluidic889
Packed-Bed1578
FormStorage ConditionDegradation Rate (%/month)
Lyophilized Powder2–8°C0.8
Solution (DMSO)−20°C2.5

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Drospirenone Synthesis :
    • The primary application of (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one is as an impurity in the synthesis of Drospirenone. Drospirenone is widely used in contraceptive pills and hormone replacement therapies due to its anti-androgenic properties and ability to regulate menstrual cycles .
  • Aldosterone Antagonists :
    • This compound is also utilized in the preparation of aldosterone antagonists. Aldosterone antagonists are critical in managing conditions such as hypertension and heart failure by blocking the effects of aldosterone on kidney function and fluid balance .

Research Insights

Recent studies have explored the pharmacological effects of compounds similar to (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one. These studies focus on:

  • Hormonal Activity : Investigations into how this compound interacts with hormonal pathways suggest potential benefits in treating hormonal imbalances.
  • Safety Profiles : Research into the safety profiles of Drospirenone and its impurities indicates that while they are generally well-tolerated, monitoring for side effects is essential during clinical use.

Case Studies

  • Clinical Trials on Drospirenone :
    • A series of clinical trials have demonstrated the efficacy of Drospirenone in managing symptoms associated with polycystic ovary syndrome (PCOS) and other hormonal disorders. The presence of impurities such as (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one was monitored to assess their impact on therapeutic outcomes and side effects.
  • Comparative Studies on Aldosterone Antagonists :
    • Comparative studies involving various aldosterone antagonists have highlighted the role of impurities like (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one in influencing pharmacokinetic profiles and therapeutic efficacy.

Mechanism of Action

The mechanism of action of (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and methylene bridge play a crucial role in its biological activity, influencing its binding to receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Functional Groups/Modifications Key Structural Features
Target Compound (82543-15-5) C₂₀H₂₈O₃ 316.43 3β,5β-dihydroxy, 15,16-cyclopropane Rigid cyclopropane ring, dual hydroxylation
3β,5-Dihydroxy-6β,7β:15β,16β-dimethylene-androstan-17-one (28941457) C₂₁H₃₀O₃ 330.47 3β,5β-dihydroxy, 6β,7β/15β,16β-dimethylene Dimethylene bridges increase hydrophobicity
15,16-Dihydro-3-hydroxy-... (67372-65-0) C₂₀H₂₈O₃ 316.43 3β-hydroxy, 15,16-cyclopropane Single hydroxyl group, no 5β-OH
3β-Hydroxy-5-androsten-17-one C₁₉H₂₈O₂ 288.42 3β-hydroxy, 17-keto No cyclopropane or additional hydroxyl
Key Observations:
  • Cyclopropane vs. Dimethylene Groups: The target compound’s cyclopropane ring (vs.
  • Hydroxylation Patterns: The dual hydroxylation at 3β and 5β in the target compound may improve solubility and hydrogen-bonding capacity compared to mono-hydroxylated analogs like .
  • Molecular Weight : The dimethylene analog has a higher molecular weight (330.47 vs. 316.43), which could affect pharmacokinetic properties like membrane permeability.

Spectroscopic Differentiation

  • ¹H-NMR :
    • Target Compound : Cyclopropane protons resonate at δ 0.5–1.5 ppm, while hydroxyl groups show broad signals at δ 3.0–4.0 ppm .
    • Dimethylene Analog : Methylene protons (CH₂) appear as multiplets at δ 2.5–3.0 ppm.
  • HRMS : The target compound’s exact mass (316.43) distinguishes it from analogs like (same formula but different fragmentation patterns).

Biological Activity

The compound (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one , with CAS number 82543-15-5, is a steroid derivative that has garnered attention in the field of medicinal chemistry due to its structural similarities to progestogens like Drospirenone. This article focuses on its biological activity, pharmacological implications, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC20H28O3
Molecular Weight316.435 g/mol
Melting Point199-203 °C (dec.)
Boiling Point467.3 °C (predicted)
Density1.258 g/cm³
SolubilitySlightly soluble in chloroform and methanol
pKa13.93 (predicted)

These properties suggest a stable compound with potential solubility challenges in biological systems.

The biological activity of this compound is primarily linked to its role as an impurity in the synthetic progestogen Drospirenone. It exhibits anti-mineralocorticoid properties which are crucial for treating conditions like hypertension and edema. The compound's structure allows it to interact with the progesterone receptor , influencing various physiological processes.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that compounds similar to Drospirenone can exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as acne and polycystic ovary syndrome (PCOS).
  • Hormonal Regulation : The compound may influence hormonal pathways related to estrogen and progesterone balance, making it a candidate for studies on hormonal therapies.
  • Antitumor Potential : Preliminary studies suggest that steroid derivatives could have antitumor effects through mechanisms involving apoptosis and cell cycle arrest in cancer cells.

Case Studies and Research Findings

  • Drospirenone Analog Studies :
    • A study published in the Journal of Medicinal Chemistry explored various analogs of Drospirenone, including impurities like (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one. The findings indicated that these compounds could modulate progesterone receptor activity effectively while minimizing side effects associated with traditional hormonal therapies .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This suggests potential applications in oncology as an adjunct therapy .
  • Animal Models :
    • Research involving animal models has shown that administration of this compound can lead to significant reductions in blood pressure and improvement in metabolic parameters associated with obesity-induced hypertension .

Q & A

Q. What are the key challenges in synthesizing (3β,5β,15α,16α)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one, and how can stereochemical integrity be maintained?

Answer: The synthesis of this compound requires precise control over stereochemistry due to the presence of multiple stereocenters (11 defined stereocenters, as noted in ). Key challenges include:

  • Cyclopropane Ring Formation : The 15β,16β-methylene group (cyclopropane ring) necessitates specialized reagents (e.g., Simmons-Smith conditions) to avoid undesired ring-opening or isomerization .
  • Hydroxylation at C3 and C5 : Selective oxidation or hydroxylation steps must be optimized to retain β-configuration at these positions. Enzymatic methods (e.g., cytochrome P450 mimics) may improve regioselectivity .
  • Purification : Use chiral HPLC or crystallization with stereospecific co-solvents to isolate enantiomerically pure forms .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Look for characteristic signals:
  • Protons on the cyclopropane ring (δ 0.5–1.5 ppm, split into multiplets due to ring strain) .
  • Hydroxyl protons at C3 and C5 (δ 1.8–2.2 ppm, exchangeable with D2O) .
    • 13C-NMR : Confirm cyclopropane carbons (C15 and C16) at δ 10–15 ppm and ketone (C17) at δ 210–220 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmacological studies?

Answer:

  • Experimental Design :
    • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 240 nm for conjugated diene at C6–C15) .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
  • Key Findings : Cyclopropane rings are prone to ring-opening under acidic conditions, while hydroxyl groups may undergo oxidation at high pH .

Q. What methodologies are suitable for studying the compound’s interaction with steroid hormone receptors (e.g., androgen or glucocorticoid receptors)?

Answer:

  • In Vitro Assays :
    • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-testosterone) and recombinant receptors. Calculate IC50 values to compare affinity .
    • Transcriptional Activation : Transfect cells with receptor-responsive luciferase reporters. Dose-response curves (1 nM–10 μM) reveal agonist/antagonist activity .
  • Structural Insights : Molecular docking (e.g., AutoDock Vina) can predict binding modes, focusing on interactions with the cyclopropane moiety and hydroxyl groups .

Q. How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation potential?

Answer:

  • Environmental Simulation :
    • Hydrolysis Half-Life : Measure degradation in aqueous buffers (pH 7.4, 25°C) using LC-MS/MS. Cyclopropane rings may enhance stability compared to non-cyclopropane steroids .
    • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., zebrafish). Monitor tissue concentrations via GC-MS after 28-day exposure .
  • Data Interpretation : LogP (calculated ~3.2) suggests moderate lipophilicity, but hydroxyl groups may reduce bioaccumulation .

Methodological Guidance for Data Contradictions

Q. How should researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. proliferative effects)?

Answer:

  • Source Analysis : Cross-validate assay conditions (e.g., cell lines, serum concentration). For example, HEK293 vs. HepG2 cells may show receptor expression variability .
  • Metabolite Interference : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may dominate in certain models .
  • Dose-Response Curves : Ensure linearity across concentrations; non-monotonic responses may indicate off-target effects at higher doses .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50 and Hill slope.
  • ANOVA with Post Hoc Tests : Compare means across doses (e.g., Tukey’s HSD) to identify significant thresholds for toxicity .
  • Machine Learning : Apply random forest models to predict cytotoxicity based on structural descriptors (e.g., topological polar surface area) .

Advanced Analytical Techniques

Q. How can chiral separation be optimized for this compound in complex biological matrices?

Answer:

  • Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10 v/v). Adjust column temperature (25–40°C) to enhance resolution .
  • MS Detection : Employ tandem MS (MRM mode) for specificity in plasma or urine samples, targeting m/z 317 → 299 (loss of H2O) .

Synthesis and Scalability Challenges

Q. What strategies mitigate scalability issues in the synthesis of the cyclopropane moiety?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat transfer during cyclopropanation, reducing side reactions .
  • Catalytic Systems : Use asymmetric catalysis (e.g., Rhodium(II) complexes) to enhance enantiomeric excess (ee > 95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.